顺-2-甲基-3-己烯

描述

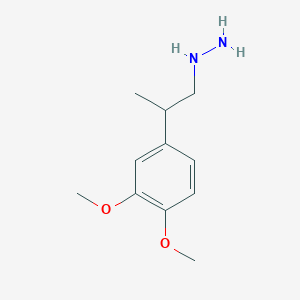

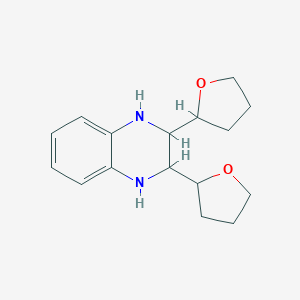

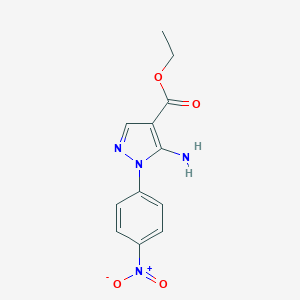

“Cis-2-Methyl-3-hexene” is a chemical compound with the molecular formula C7H14 . It is also known by its IUPAC name "(3Z)-2-methylhex-3-ene" . The molecule contains a total of 20 bonds, including 6 non-H bonds, 1 multiple bond, 2 rotatable bonds, and 1 double bond .

Synthesis Analysis

The synthesis of cis-2-Methyl-3-hexene or similar compounds often involves multi-step pathways. For instance, the synthesis of meso-3,4-hexanediol from 3-hexyne can occur by more than one multi-step pathway. One approach would be to reduce the alkyne to cis or trans-3-hexene before undertaking glycol formation .

Molecular Structure Analysis

The molecular structure of cis-2-Methyl-3-hexene includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of cis-2-Methyl-3-hexene is also called a skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of cis-2-Methyl-3-hexene is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .

Chemical Reactions Analysis

The chemical reactions involving cis-2-Methyl-3-hexene or similar compounds can be complex. For example, the oxidation of alkenes can lead to the production of an oxacyclopropane ring, also known as an epoxide ring . This ring can be further opened by reaction to form anti vicinal diols .

Physical And Chemical Properties Analysis

The physical and chemical properties of cis-2-Methyl-3-hexene include its molecular formula C7H14, average mass 98.186 Da, and monoisotopic mass 98.109550 Da .

科学研究应用

催化过程:在氧化镍-二氧化硅-氧化铝催化剂上,丙烯的二聚化产生各种己烯异构体,包括顺-2-己烯。Imai、Hasegawa和Uchida(1968年)研究了这一过程,突显了将简单碳氢化合物催化转化为更复杂结构的潜力(Imai, Hasegawa, & Uchida, 1968)。

沸石上的异构化:Abbot、Corma和Wojciechowski(1985年)探讨了在H-ZSM-5沸石上的1-己烯异构化,产生顺-2-己烯和反-2-己烯作为主要产物。这项研究展示了沸石在碳氢化合物异构化中的作用(Abbot, Corma, & Wojciechowski, 1985)。

可再生燃料的合成:Harvey和Quintana(2010年)开发了一种高效的方法,将可再生原料2-乙基-1-己烯二聚化为C16H32碳氢化合物。这一过程涉及到顺-和反-3-甲基-2-庚烯的异构化,对理解顺-2-甲基-3-己烯在可再生燃料合成中的作用具有相关性(Harvey & Quintana, 2010)。

自由基阳离子结构:Sjöqvist、Shiotani和Lunda(1990年)利用ESR和计算方法研究了顺-和反-3-己烯自由基阳离子的结构,这对理解顺-2-甲基-3-己烯的自由基化学具有相关性(Sjöqvist, Shiotani, & Lunda, 1990)。

光催化氧化:Ohno等人(1998年)研究了二氧化钛上2-己烯的光催化氧化,其中包括顺-2-己烯在特定条件下产生不同环氧化物(Ohno, Kigoshi, Nakabeya, & Matsumura, 1998)。

气相分子结构:Hemelrijk、Enden和Geise(1981年)研究了气相中顺-3-己烯和反-3-己烯的分子结构,为理解与顺-2-甲基-3-己烯相关的结构性质提供了见解(Hemelrijk, Enden, & Geise, 1981)。

催化剂上的异构化:Rao、Kang和Antonelli(2008年)研究了在硫酸盐化介孔钽氧化物上的1-己烯异构化,产生反-和顺-2-己烯。这项研究对理解涉及己烯异构体的催化过程具有相关性(Rao, Kang, & Antonelli, 2008)。

聚丁二烯中的旋转异构体:Shimanouchi、Abe和Alaki(1971年)研究了聚丁二烯模型化合物中的旋转异构体,包括顺-2-己烯,以了解相关聚合物中的稳定构象(Shimanouchi, Abe, & Alaki, 1971)。

作用机制

The reaction mechanism often involves a concerted reaction with a four-part, circular transition state . The reaction is initiated by the electrophilic oxygen atom reacting with the nucleophilic carbon-carbon double bond . The result is that the originally electropositive oxygen atom ends up in the oxacyclopropane ring .

安全和危害

未来方向

属性

IUPAC Name |

(Z)-2-methylhex-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-4-5-6-7(2)3/h5-7H,4H2,1-3H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQANHWBWTVLDTP-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301015952 | |

| Record name | (3Z)-2-Methylhex-3-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-2-Methyl-3-hexene | |

CAS RN |

15840-60-5 | |

| Record name | 3-Hexene, 2-methyl-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015840605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3Z)-2-Methylhex-3-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethenyl[tris(prop-2-en-1-yloxy)]silane](/img/structure/B95329.png)

![6H,12H-Indazolo[2,1-a]indazole-6,12-dione](/img/structure/B95331.png)